(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol
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Overview
Description
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a sulfinyl group attached to a phenyl ring, a trimethylsilyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric sulfoxidation of a sulfide precursor using chiral oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Tosyl chloride, mesyl chloride; solvents like pyridine or dichloromethane; temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol: can be compared with other sulfinyl and silyl-containing compounds, such as:
Uniqueness
The presence of both the sulfinyl and trimethylsilyl groups in (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
155394-02-8 |
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Molecular Formula |
C18H32O2SSi |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol |
InChI |
InChI=1S/C18H32O2SSi/c1-6-7-8-9-17(19)18(14-22(3,4)5)21(20)16-12-10-15(2)11-13-16/h10-13,17-19H,6-9,14H2,1-5H3/t17-,18+,21+/m1/s1 |
InChI Key |
PGUIQSUKMNFCSQ-LQWHRVPQSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@H](C[Si](C)(C)C)[S@@](=O)C1=CC=C(C=C1)C)O |
Canonical SMILES |
CCCCCC(C(C[Si](C)(C)C)S(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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